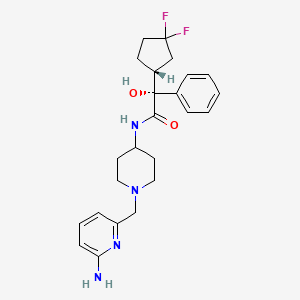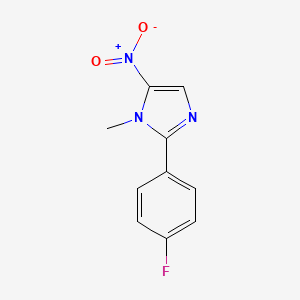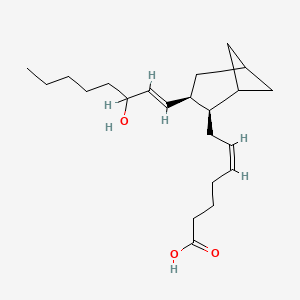
(9,11),(11,12)-Dimethano-txa2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9,11),(11,12)-Dimethano-txa2 is a synthetic analog of thromboxane A2, a potent prothrombotic and immune-modulating lipid mediator. Thromboxane A2 plays a crucial role in cardiovascular diseases, particularly in the development of atherosclerotic lesions and thrombogenicity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9,11),(11,12)-Dimethano-txa2 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by cyclization and functional group modifications. Common reagents used in the synthesis include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to achieve high yield and purity. This involves the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and rigorous purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(9,11),(11,12)-Dimethano-txa2 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of specific functional groups using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different research applications.
Scientific Research Applications
(9,11),(11,12)-Dimethano-txa2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of thromboxane analogs.
Biology: Investigated for its role in cellular signaling pathways and its effects on platelet aggregation and vascular function.
Medicine: Potential therapeutic applications in treating cardiovascular diseases, particularly in modulating thrombotic events.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (9,11),(11,12)-Dimethano-txa2 involves its interaction with thromboxane receptors on the surface of target cells. This interaction triggers a cascade of intracellular signaling pathways, leading to platelet aggregation, vasoconstriction, and modulation of immune responses . The compound’s effects are mediated through G-protein coupled receptors, which activate downstream effectors such as phospholipase C and protein kinase C.
Comparison with Similar Compounds
Similar Compounds
Thromboxane A2: The natural analog with similar prothrombotic and immune-modulating properties.
Prostaglandin H2: A precursor in the biosynthesis of thromboxane A2.
U-46619: A synthetic analog used as a thromboxane receptor agonist in research.
Uniqueness
(9,11),(11,12)-Dimethano-txa2 is unique due to its enhanced stability and selectivity compared to natural thromboxane A2. Its synthetic nature allows for precise modifications, making it a valuable tool in research and therapeutic applications.
Properties
CAS No. |
73509-46-3 |
|---|---|
Molecular Formula |
C22H36O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(Z)-7-[(2R,3R)-3-[(E)-3-hydroxyoct-1-enyl]-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H36O3/c1-2-3-6-9-20(23)13-12-18-14-17-15-19(16-17)21(18)10-7-4-5-8-11-22(24)25/h4,7,12-13,17-21,23H,2-3,5-6,8-11,14-16H2,1H3,(H,24,25)/b7-4-,13-12+/t17?,18-,19?,20?,21-/m0/s1 |
InChI Key |
ZIWNJZLXPXFNGN-KLWJVMJQSA-N |
SMILES |
CCCCCC(C=CC1CC2CC(C2)C1CC=CCCCC(=O)O)O |
Isomeric SMILES |
CCCCCC(/C=C/[C@H]1CC2CC(C2)[C@H]1C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1CC2CC(C2)C1CC=CCCCC(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(9,11),(11,12)-dimethano-TxA2 (9,11),(11,12)-dimethanothromboxane A2 ONO 11006 ONO-11006 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{6-[(1S)-1-(4-Fluorophenyl)-2,2-di(pyridin-3-yl)ethyl]pyridin-2-yl}methanesulfonamide](/img/structure/B1677222.png)


![(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B1677227.png)

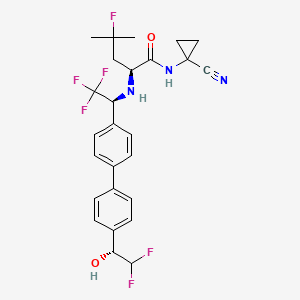
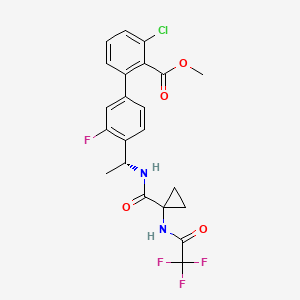

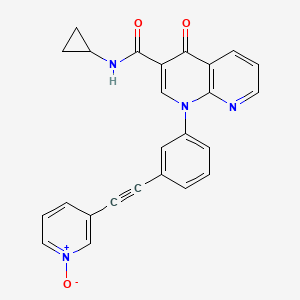
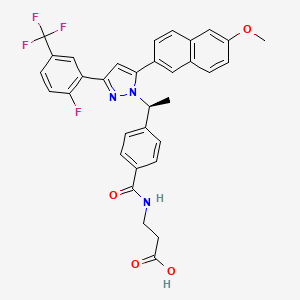
![3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide;methanesulfonic acid](/img/structure/B1677240.png)
![sodium;(1R,2R)-2-[4-[3-[3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylate](/img/structure/B1677242.png)
